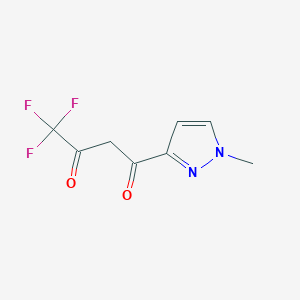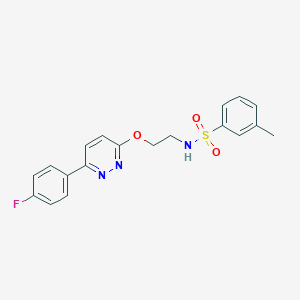
4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione” is a chemical compound that has been studied for its potential applications in various fields . It is a type of 1,3-diketone with a pyrazole moiety . This compound is considered promising due to the presence of additional coordination sites in the molecule .
Synthesis Analysis
The synthesis of this compound involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution . The molar ratio of reagents used is 1:3:3 . Upon recrystallization of wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .Molecular Structure Analysis
The structure of the complex formed by this compound was established by a single crystal XRD experiment . The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 .Chemical Reactions Analysis
The compound is involved in the formation of a binuclear gadolinium (III) complex . This complex is formed through the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a MeOH solution .Wissenschaftliche Forschungsanwendungen
Luminescent Complexes
This compound has been used as a ligand in the preparation of highly luminescent Eu³⁺ and Sm³⁺ complexes . The energy of the first excited triplet state for the diketonate ligand was found to be 22400 cm⁻¹, which makes 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione a promising ligand for the preparation of these complexes .
Gadolinium Complexes
A binuclear gadolinium (III) complex was obtained through the interaction of GdCl₃·6H₂O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and NaOH in MeOH solution . This complex has potential applications in magnetic resonance imaging (MRI) and other fields where gadolinium complexes are used.
Synthesis of NNO Ketoimines
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
Mixed-Ligand Chelate Extraction
This compound has also been used in mixed-ligand chelate extraction of trivalent lanthanides . This process is important in the separation of lanthanides for various industrial and scientific applications.
Holmium Complexes
The compound has been used in the synthesis of 8-coordinate holmium (III) complexes . These complexes have been studied for their magnetic and luminescence properties .
Antibacterial Compounds
There is ongoing research into the use of metal complexes of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione as antibacterial agents . These complexes could potentially be used in the treatment of infections caused by multi-drug resistant bacteria .
Zukünftige Richtungen
The compound is considered promising due to the presence of additional coordination sites in the molecule . It is expected to be useful in the construction of supramolecular ensembles such as coordination polymers of different degrees of dimensionality . It is also a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTALDTVVKDPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)
![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)


![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)
![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)